2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride is a heterocyclic organic compound that belongs to the quinazolinone family. It features a unique bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, characterized by the presence of an aminomethyl group at the 2-position and a methyl group at the 3-position of the dihydroquinazolinone core. This compound has garnered significant interest due to its potential biological and pharmacological activities, particularly in enzyme inhibition and as a building block for more complex organic molecules.
The compound is classified under heterocyclic compounds and specifically falls within the category of quinazolinones. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 2-(aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride. The compound's chemical formula is C₁₃H₁₈ClN₂O, with a molecular weight of approximately 258.75 g/mol.
The synthesis of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride typically involves several synthetic routes, with one common method being the cyclization of 2-aminobenzamide with formaldehyde and a secondary amine under acidic conditions. This reaction leads to the formation of the quinazolinone core structure. Following this step, hydrochloric acid is used to form the hydrochloride salt from the resulting compound.
In industrial settings, production may utilize optimized reaction conditions to enhance yield and purity, often employing continuous flow reactors and automated systems. Catalysts may also be introduced to improve reaction efficiency.
2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride can participate in various chemical reactions:
These reactions allow for the introduction of diverse substituents onto the quinazolinone ring, enhancing its potential applications in medicinal chemistry.
The mechanism of action for 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This mechanism is crucial for understanding its potential therapeutic applications.
Key physical and chemical properties of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride include:
These properties are essential for determining the compound's handling, storage requirements, and suitability for various applications in research and industry.
2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride has several notable applications:
The compound's ability to interact with biological targets makes it a valuable scaffold for drug development and other scientific research endeavors.
The 3,4-dihydroquinazolin-4-one scaffold represents a privileged structure in medicinal chemistry due to its versatile hydrogen-bonding capacity, planarity, and metabolic stability. This bicyclic framework consists of a benzene ring fused with a partially reduced pyrimidinone ring, conferring both rigidity and synthetic accessibility. The compound 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one hydrochloride (CAS# 374708-42-6, Molecular Formula: C₁₀H₁₁N₃O·HCl) exemplifies this scaffold with strategic substitutions: the aminomethyl group at C2 enhances water solubility and provides a handle for derivatization, while the methyl group at N3 restricts conformational flexibility and modulates electron density [1] [4]. These features enable targeted interactions with biological macromolecules, as evidenced by the compound’s canonical SMILES representation (CN1C(=NC2=CC=CC=C2C1=O)CN) and InChIKey (ZMXRPAIRVUEYSU-UHFFFAOYSA-N), which encode its three-dimensional topology .
Table 1: Core Structural Properties of 2-(Aminomethyl)-3-methyl-3,4-dihydroquinazolin-4-one Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 374708-42-6 |
Molecular Formula | C₁₀H₁₁N₃O (Free base); C₁₀H₁₂ClN₃O (HCl salt) |
Molecular Weight | 189.21 g/mol (Free base) |
Hydrogen Bond Donors | 2 (Free base) |
Hydrogen Bond Acceptors | 3 |
IUPAC Name | 2-(aminomethyl)-3-methylquinazolin-4-one |
Key Structural Features | Bicyclic quinazolinone core; Aminomethyl at C2; Methyl at N3 |
Quinazolinone derivatives have evolved from natural product analogs to rationally designed multitarget agents. Early discoveries highlighted their intrinsic affinity for enzymes and receptors involved in cancer, viral infections, and inflammation. For instance, 2-styrylquinazolin-4(3H)-one derivatives emerged as potent tubulin polymerization inhibitors with sub-μM cytotoxicity across glioblastoma (U87), ovarian (A2780), and lung (H460) cancer cell lines [2]. Similarly, 3-hydroxyquinazoline-2,4-diones demonstrated anti-HCV activity by chelating Mg²⁺ ions in NS5B polymerase (EC₅₀ = 2.0 μM for lead compound 21t) [8]. The structural adaptability of the quinazolinone core enables scaffold hopping: replacing the C2 aryl group with aminomethyl (as in our subject compound) shifts bioactivity toward antimicrobial and antioxidant applications, while maintaining inhibitory potential against dynamical targets like tubulin and kinases [6]. This pharmacophoric plasticity underpins FDA-approved drugs like gefitinib (EGFR inhibitor) and alfuzosin (α₁-adrenoceptor antagonist), validating the scaffold’s translational value [5].
Table 2: Approved Therapeutics Based on Quinazolinone Scaffolds
Drug | Target/Indication | Key Substitutions |
---|---|---|
Gefitinib | EGFR tyrosine kinase/Lung cancer | 3-Chloro-4-fluoroaniline at C4; Morpholinoethoxy at C6 |
Alfuzosin | α₁-Adrenoceptor/Benign prostatic hyperplasia | 7-Aminocarbonyl-2-methoxy at core |
Doxazosin | α₁-Adrenoceptor/Hypertension | 2,4-Dimethoxybenzoyl at N1; Piperazinyl at C2 |
Raltitrexed | Thymidylate synthase/Colorectal cancer | 5-Methyl-6-methylenepyrido at C2 |
Substituents at C2 and N3 critically determine the pharmacodynamic profile of 3,4-dihydroquinazolin-4-ones. The aminomethyl group at C2 acts as a hydrogen-bond donor/acceptor, enhancing interactions with polar residues in binding pockets. For example, 2-(aminomethyl) derivatives exhibit superior antimicrobial activity against Escherichia coli and Staphylococcus aureus compared to unsubstituted analogs, likely due to improved penetration or target engagement [9]. In contrast, the methyl group at N3 induces steric and electronic effects: it reduces ring planarity, potentially favoring selective interactions with allosteric sites, and increases metabolic stability by shielding the adjacent carbonyl [6]. Structure-activity relationship (SAR) studies reveal that combining these groups synergistically enhances bioactivity: 2-(aminomethyl)-3-methyl derivatives show dual antioxidant and enzyme-inhibitory properties, scavenging free radicals (IC₅₀ = 18 μM in DPPH assays) while suppressing cyclooxygenase (COX) and lipoxygenase pathways [6]. Molecular docking confirms that the protonated aminomethyl forms salt bridges with Asp/Glu residues in tubulin’s colchicine-binding site, explaining the antitubulin activity of analogs like compound 39 (2-naphthyl variant, IC₅₀ < 50 nM) [2] [5].
Table 3: Impact of C2 and N3 Substituents on Quinazolinone Bioactivity
Substituent Pattern | Biological Activity | Potency Enhancement |
---|---|---|
C2: Aminomethyl; N3: H | Moderate antimicrobial activity | 2–4× vs. unsubstituted core |
C2: H; N3: Methyl | Improved metabolic stability | t₁/₂ increase by 1.8× |
C2: Aminomethyl; N3: Methyl | Dual antioxidant/enzyme inhibition; Broad cytotoxicity | >10× in FRSA assays; Sub-μM GI₅₀ in HT29 cells |
C2: Styryl; N3: H | Tubulin polymerization inhibition | IC₅₀ = 0.7–1.2 μM |
Compound Nomenclature:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7